1,3-Bis[4-(trifluoromethyl)phenyl]-7-tert-butylpyrene
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Overview
Description
1,3-Bis[4-(trifluoromethyl)phenyl]-7-tert-butylpyrene is an organic compound characterized by the presence of trifluoromethyl groups and a tert-butyl group attached to a pyrene core The trifluoromethyl groups are known for their electron-withdrawing properties, which can significantly alter the chemical and physical properties of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(trifluoromethyl)phenyl]-7-tert-butylpyrene typically involves multiple steps, starting with the preparation of the pyrene core and subsequent functionalization. One common method involves the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the molecule using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate . The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and may be carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[4-(trifluoromethyl)phenyl]-7-tert-butylpyrene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
1,3-Bis[4-(trifluoromethyl)phenyl]-7-tert-butylpyrene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Bis[4-(trifluoromethyl)phenyl]-7-tert-butylpyrene involves its interaction with molecular targets through its trifluoromethyl and tert-butyl groups. These groups can influence the compound’s binding affinity and specificity for various targets, such as enzymes or receptors . The electron-withdrawing nature of the trifluoromethyl groups can also affect the compound’s reactivity and stability, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea: This compound shares the trifluoromethyl groups but has a different core structure, leading to distinct properties and applications.
1,4-Bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups, but with a simpler benzene core, used in different contexts.
Uniqueness
1,3-Bis[4-(trifluoromethyl)phenyl]-7-tert-butylpyrene is unique due to its combination of trifluoromethyl and tert-butyl groups attached to a pyrene core. This unique structure imparts specific electronic and steric properties that make it valuable in various applications, from materials science to pharmaceuticals .
Properties
Molecular Formula |
C34H24F6 |
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Molecular Weight |
546.5 g/mol |
IUPAC Name |
7-tert-butyl-1,3-bis[4-(trifluoromethyl)phenyl]pyrene |
InChI |
InChI=1S/C34H24F6/c1-32(2,3)25-16-21-8-14-26-28(19-4-10-23(11-5-19)33(35,36)37)18-29(20-6-12-24(13-7-20)34(38,39)40)27-15-9-22(17-25)30(21)31(26)27/h4-18H,1-3H3 |
InChI Key |
SXONIWNYVHLKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4C5=CC=C(C=C5)C(F)(F)F)C6=CC=C(C=C6)C(F)(F)F)C=C2 |
Origin of Product |
United States |
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